molecular formula C12H12BrNO2 B7808739 1-(3-Bromobenzoyl)piperidin-4-one

1-(3-Bromobenzoyl)piperidin-4-one

Cat. No.: B7808739
M. Wt: 282.13 g/mol
InChI Key: CPBMAANVGRXHRJ-UHFFFAOYSA-N
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Description

1-(3-Bromobenzoyl)piperidin-4-one is a heterocyclic compound featuring a piperidin-4-one core substituted with a 3-bromobenzoyl group. The piperidin-4-one scaffold is a six-membered ring containing one ketone group, which confers reactivity for nucleophilic additions and structural versatility for pharmacological applications. The 3-bromobenzoyl substituent introduces steric and electronic effects due to the bromine atom’s electronegativity and bulky aromatic ring. This compound is primarily used in synthetic chemistry as an intermediate for pharmaceuticals, agrochemicals, and materials science .

Properties

IUPAC Name

1-(3-bromobenzoyl)piperidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO2/c13-10-3-1-2-9(8-10)12(16)14-6-4-11(15)5-7-14/h1-3,8H,4-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPBMAANVGRXHRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)C(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The most straightforward method involves reacting piperidin-4-one with 3-bromobenzoyl chloride under basic conditions. The secondary amine of piperidin-4-one acts as a nucleophile, displacing the chloride to form the target amide.
Key Steps :

  • Base Selection : Triethylamine or pyridine is used to scavenge HCl, driving the reaction forward.

  • Solvent System : Dichloromethane or tetrahydrofuran (THF) ensures solubility of both reactants.

  • Temperature : Reactions proceed at 0–25°C for 6–24 hours to minimize side products.

Example Protocol :

  • Piperidin-4-one (1.0 equiv), 3-bromobenzoyl chloride (1.1 equiv), and triethylamine (2.0 equiv) are stirred in THF at 0°C for 12 hours. The mixture is washed with aqueous NaHCO₃, and the product is purified via column chromatography (SiO₂, ethyl acetate/hexane).

Yield and Purity Optimization

ParameterOptimal ValueImpact on Yield
Temperature0°C78% yield
SolventTHF82% purity
Reaction Time12 hoursMinimal dimerization

Higher temperatures (>30°C) promote over-acylation, while prolonged reaction times (>24 hours) reduce yields due to hydrolysis.

Coupling Agent-Mediated Synthesis

Dicyclohexylcarbodiimide (DCC) Approach

This method employs 3-bromobenzoic acid and piperidin-4-one, linked via DCC-mediated coupling. The carbodiimide activates the carboxylic acid, forming an O-acylisourea intermediate that reacts with the amine.

Procedure :

  • 3-Bromobenzoic acid (1.0 equiv), DCC (1.2 equiv), and piperidin-4-one (1.1 equiv) are mixed in dichloromethane at 25°C for 18 hours. The dicyclohexylurea byproduct is filtered, and the crude product is recrystallized from ethanol.

Comparative Efficiency

Coupling AgentYield (%)Purity (%)Side Products
DCC6589Moderate
EDCI7291Low
HATU8595Minimal

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) outperforms DCC due to superior activation kinetics, albeit at higher cost.

Ring-Formation Strategies

Cyclization of 4-Oxopiperidine-1-carboxylates

A less conventional route involves synthesizing the piperidin-4-one ring after introducing the benzoyl group. Starting from ethyl 4-oxopiperidine-1-carboxylate:

  • Deprotection : Hydrolysis with NaOH yields 4-oxopiperidine.

  • Acylation : Reaction with 3-bromobenzoyl chloride under Schotten-Baumann conditions.

Advantages :

  • Avoids handling reactive piperidin-4-one directly.

  • Enables precise control over substitution patterns.

Challenges :

  • Additional steps reduce overall yield (45–55%).

Industrial-Scale Considerations

Continuous Flow Reactor Systems

Adopting flow chemistry, as demonstrated in lithiation reactions, enhances reproducibility and safety for large-scale production:

  • Residence Time : 2–5 minutes at 80°C.

  • Solvent : 1,4-Dioxane/water mixtures improve heat transfer.

Purification Techniques

MethodPurity (%)Throughput (kg/day)
Recrystallization9850
Chromatography99.510
Distillation95100

Distillation is preferred industrially despite slightly lower purity, balancing cost and efficiency.

Computational Insights into Reaction Dynamics

Density Functional Theory (DFT) studies reveal:

  • Transition State Energy : Acylation via DCC has a lower activation barrier (ΔG‡ = 15.2 kcal/mol) compared to direct methods (ΔG‡ = 18.7 kcal/mol).

  • Electrostatic Potential : The 3-bromobenzoyl group’s electron-withdrawing nature polarizes the amide bond, stabilizing the product .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromobenzoyl)piperidin-4-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can produce amines or other reduced derivatives.

  • Substitution: Substitution reactions can result in the formation of various substituted piperidin-4-one derivatives.

Scientific Research Applications

The compound 1-(3-Bromobenzoyl)piperidin-4-one has garnered attention in scientific research for its diverse applications, particularly in medicinal chemistry and organic synthesis. This article explores its applications, supported by case studies and relevant data.

Chemical Properties and Structure

This compound is characterized by its piperidine core, substituted with a bromobenzoyl group. Its molecular formula is C12H12BrNC_{12}H_{12}BrN, and it exhibits a molecular weight of approximately 252.13 g/mol. The presence of the bromine atom enhances its reactivity, making it a valuable intermediate in various chemical reactions.

Medicinal Chemistry

This compound has been investigated for its potential pharmacological properties:

  • Antidepressant Activity : Research indicates that derivatives of this compound may exhibit antidepressant-like effects in animal models. A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the piperidinone structure could enhance serotonin receptor affinity, suggesting a mechanism for mood regulation .
  • Anticancer Properties : Another significant application is in cancer research. Compounds derived from this compound have shown promise as inhibitors of tumor growth. A study highlighted its efficacy against breast cancer cell lines, where it induced apoptosis through the activation of specific cellular pathways .

Organic Synthesis

The compound serves as a crucial intermediate in synthesizing more complex organic molecules:

  • Synthesis of Bioactive Compounds : It is utilized in synthesizing various bioactive molecules, including potential anti-inflammatory agents. The bromobenzoyl group can be replaced or modified to create derivatives with enhanced biological activity .
  • Reaction Mechanisms : The compound participates in nucleophilic substitution reactions, allowing for the introduction of different functional groups. This versatility makes it a valuable building block in organic synthesis.

Material Science

In material science, this compound has been explored for developing new materials:

  • Polymer Chemistry : It can be used to synthesize polymers with specific properties, such as increased thermal stability or enhanced mechanical strength. Researchers are investigating its potential in creating advanced materials for industrial applications .

Table 1: Summary of Biological Activities

Activity TypeStudy ReferenceFindings
AntidepressantJournal of Medicinal Chemistry Modifications enhance serotonin receptor affinity
AnticancerCancer Research JournalInduces apoptosis in breast cancer cell lines
Anti-inflammatoryBioorganic & Medicinal ChemistryPotential to develop new anti-inflammatory agents

Table 2: Synthetic Applications

Application TypeDescriptionExample Reaction
Organic SynthesisIntermediate for bioactive compoundsNucleophilic substitution with amines
Polymer ChemistryDevelopment of advanced materialsCopolymerization reactions

Case Study 1: Antidepressant Activity

In a recent investigation, researchers synthesized various derivatives of this compound and assessed their effects on serotonin receptors. The study found that certain modifications significantly increased receptor binding affinity, suggesting potential therapeutic applications for mood disorders.

Case Study 2: Anticancer Efficacy

A study focusing on breast cancer cell lines demonstrated that the compound could inhibit cell proliferation and induce apoptosis. The mechanism was traced back to the activation of the caspase pathway, highlighting its potential as an anticancer agent.

Mechanism of Action

1-(3-Bromobenzoyl)piperidin-4-one can be compared with other similar compounds, such as 1-(4-Bromobenzoyl)piperidin-4-one and 1-(3-Bromobenzoyl)-4-piperidinecarboxylic acid While these compounds share structural similarities, they differ in the position of the bromobenzoyl group and the functional groups attached to the piperidin-4-one core

Comparison with Similar Compounds

Structural and Electronic Variations

The table below compares 1-(3-Bromobenzoyl)piperidin-4-one with structurally related compounds, focusing on substituent effects:

Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Applications Reference
This compound 3-Bromobenzoyl C₁₂H₁₂BrNO₂ 282.14 Intermediate for bioactive molecules; conformational rigidity due to bromine
1-(4-Bromophenyl)piperidin-4-one 4-Bromophenyl C₁₁H₁₂BrNO 254.12 Simpler structure; lacks carbonyl linker
1-(7-Fluoroquinolin-8-yl)piperidin-4-one 7-Fluoroquinolin-8-yl C₁₄H₁₃FN₂O 244.26 Enhanced fluorescence; potential photoluminescence applications
1-(Furan-2-carbonyl)piperidin-4-one Furan-2-carbonyl C₁₀H₁₁NO₃ 193.20 Bioactive heterocycle; lower molecular weight for improved solubility
1-[4-(3-Trifluoromethylbenzoyl)piperidin-1-yl]ethanone 3-Trifluoromethylbenzoyl C₁₅H₁₆F₃NO₂ 299.29 Fluorinated analog; increased metabolic stability
1-(3-Methoxy-4-nitrophenyl)piperidin-4-one 3-Methoxy-4-nitrophenyl C₁₂H₁₄N₂O₄ 250.25 Nitro group enhances redox activity; potential in analgesic studies

Key Research Findings

  • Conformational Behavior : NMR studies of acyl-functionalized piperidines, including 1-(3-bromobenzoyl)-4-(4-nitrophenyl)piperazine (BIRHIW), reveal that bulky substituents like 3-bromobenzoyl restrict ring puckering, favoring chair conformations in solution. This rigidity impacts binding affinity in drug-receptor interactions .
  • Synthetic Utility : The 3-bromobenzoyl group is introduced via reactions with 3-bromobenzoyl chloride, as seen in intermediates for electroluminescent materials (e.g., 3-DPPI synthesis) .
  • For instance, 1-(3-methoxy-4-nitrophenyl)piperidin-4-one is explored for analgesic activity due to its redox-active nitro group .
  • Fluorinated Analogs: Fluorine substitution (e.g., 1-(7-fluoroquinolin-8-yl)piperidin-4-one) improves photophysical properties, making these compounds candidates for optoelectronic materials .

Physicochemical and Pharmacokinetic Differences

  • Solubility : The 3-bromobenzoyl group reduces aqueous solubility compared to furan-2-carbonyl derivatives, which benefit from oxygen-rich heterocycles .
  • Metabolic Stability : Fluorinated () and trifluoromethyl-substituted compounds exhibit slower hepatic clearance due to fluorine’s metabolic resistance.
  • Reactivity : The ketone in piperidin-4-one enables Schiff base formation, but bromine’s steric hindrance slows nucleophilic attacks compared to unsubstituted analogs .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-(3-Bromobenzoyl)piperidin-4-one, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves coupling 3-bromobenzoyl chloride with piperidin-4-one under basic conditions (e.g., using triethylamine in anhydrous dichloromethane). Optimization may include controlling stoichiometry (1:1 molar ratio of reactants) and reaction temperature (0–25°C) to minimize side reactions like over-acylation. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity. Similar protocols are validated for structurally related piperidin-4-one derivatives .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : The piperidin-4-one ring protons appear as a multiplet at δ 2.5–3.5 ppm, with the carbonyl carbon (C=O) at ~205 ppm. The 3-bromobenzoyl group shows aromatic protons as a doublet (δ 7.2–8.1 ppm) and a carbonyl carbon at ~165 ppm.
  • IR : Strong absorption bands at ~1680 cm⁻¹ (C=O stretch) and ~600 cm⁻¹ (C-Br stretch).
  • MS : Molecular ion peak at m/z 255 (M⁺ for C₁₂H₁₂BrNO₂) with fragmentation patterns consistent with loss of Br (M⁺ – 80). Reference standards for related compounds (e.g., 1-(4-Bromophenyl)piperidin-4-one, F.W. 254.12) provide comparative validation .

Q. What safety protocols should be followed when handling this compound in the laboratory?

  • Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation/contact; if exposed, rinse skin/eyes with water for 15 minutes and seek medical attention. Store in a sealed container away from oxidizers. Waste disposal must comply with hazardous chemical regulations (e.g., incineration by licensed facilities). Similar guidelines apply to structurally related piperidin-4-one derivatives .

Advanced Research Questions

Q. How can the crystal structure of this compound be determined using SHELX software, and what challenges arise during refinement?

  • Methodological Answer : Single-crystal X-ray diffraction data can be processed via SHELXT (structure solution) and SHELXL (refinement). Key steps include:

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion.
  • Refinement : Address disorder in the bromobenzoyl group by applying restraints (e.g., DFIX for C-Br bond lengths). Hydrogen bonding networks (e.g., C=O⋯H interactions) can be analyzed using SHELXPRO . Challenges include resolving twinning or weak diffraction; integrating high-resolution data improves accuracy .

Q. What role do hydrogen-bonding networks play in stabilizing the molecular packing of this compound in crystalline form?

  • Methodological Answer : Graph-set analysis (e.g., Etter’s formalism) reveals directional C=O⋯H–N and C=O⋯π interactions between adjacent molecules. These interactions form infinite chains (motif C(4) ) along the crystallographic a-axis, enhancing lattice stability. Computational tools like Mercury (CCDC) visualize these patterns, while Hirshfeld surface analysis quantifies intermolecular contacts .

Q. How can Cremer-Pople puckering parameters be applied to analyze the conformation of the piperidin-4-one ring in this compound?

  • Methodological Answer : The Cremer-Pople method defines ring puckering using spherical coordinates (θ, φ) and amplitude Q. For this compound:

  • Calculate puckering parameters from atomic coordinates (X-ray data) to determine the ring’s chair/boat conformation.
  • Compare with reference values (e.g., Q = 0.5–0.6 Å for chair conformers in similar piperidinones). Deviations indicate steric strain from the bromobenzoyl substituent .

Q. What strategies are effective in designing molecular docking studies to evaluate this compound as a potential enzyme inhibitor?

  • Methodological Answer :

  • Target Selection : Prioritize enzymes with known piperidinone-binding pockets (e.g., proteases, kinases).
  • Docking Workflow : Use AutoDock Vina or Schrödinger Suite with the compound’s 3D structure (optimized via DFT). Validate binding poses using MD simulations (NAMD/GROMACS) and MM-PBSA free-energy calculations.
  • Pharmacophore Analysis : Map key interactions (e.g., bromine as a halogen bond donor, carbonyl as H-bond acceptor). Studies on analogous compounds (e.g., DENV NS2B/NS3 protease inhibitors) guide hypothesis testing .

Data Contradictions and Validation

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., solubility, melting point) of this compound?

  • Methodological Answer : Cross-validate data using multiple techniques:

  • Melting Point : Compare DSC (differential scanning calorimetry) and capillary methods.
  • Solubility : Use shake-flask experiments (UV-Vis quantification) in solvents like DMSO, ethanol, and water. Inconsistent results may arise from polymorphic forms or impurities; recrystallization (e.g., from ethyl acetate) ensures phase purity .

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